2-Chloro-4-nitrophenyl isocyanate
Overview
Description
2-Chloro-4-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3ClN2O3. It is a derivative of phenyl isocyanate, characterized by the presence of both chloro and nitro substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
2-Chloro-4-nitrophenyl isocyanate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of ureas and urethanes.
Biology: Used in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl isocyanate is the respiratory system . This compound may interact with components of the respiratory system, leading to various physiological effects.
Biochemical Pathways
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade this compound via the 1,2,4-benzenetriol (BT) pathway . The hnp
gene cluster is significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain . This suggests that these genes may be involved in the catabolism of 2C4NP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrophenyl isocyanate can be synthesized through the reaction of 2-chloro-4-nitroaniline with phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate . The reaction conditions typically involve the use of an inert solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene gas, which requires stringent safety measures due to its toxicity. Alternative methods using safer reagents like oxalyl chloride have also been explored .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrophenyl isocyanate undergoes various chemical reactions, including nucleophilic substitution, addition, and rearrangement reactions. It is highly reactive towards nucleophiles such as amines and alcohols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with amines to form ureas.
Addition Reactions: Reacts with alcohols to form urethanes.
Rearrangement Reactions: Undergoes Curtius rearrangement to form amines.
Major Products Formed:
Ureas: Formed by reaction with amines.
Urethanes: Formed by reaction with alcohols.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the chloro and nitro substituents, making it less reactive.
4-Nitrophenyl isocyanate: Similar structure but without the chloro substituent, resulting in different reactivity and applications.
Uniqueness: 2-Chloro-4-nitrophenyl isocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLDSAUWRJCSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404901 | |
Record name | 2-Chloro-4-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-95-3 | |
Record name | 2-Chloro-4-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40397-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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